molecular formula C20H20N2OS B2699583 (1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797906-86-5

(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2699583
CAS RN: 1797906-86-5
M. Wt: 336.45
InChI Key: JXYCTULTCQDTJQ-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a part of many biologically active compounds. It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. It is also found in various bioactive compounds.


Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The specific molecular structure of “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not available in the literature I have access to.


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the delocalization of π-electrons . The specific chemical reactions involving “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Indole is physically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not available in the literature I have access to.

Scientific Research Applications

Antitumor and Antimitotic Agent

  • Study 1: A novel indole compound, 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), has been identified with antitubulin action and potent antitumor activity. It demonstrated less neurotoxicity than vinca alkaloids and showed resistance to drug resistance mediated by P-glycoprotein (Ahn et al., 2011).

NMDA Receptor Antagonists

  • Study 2: Derivatives of indole-2-carboxamides and benzimidazole-2-carboxamides, including (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have shown potent NR2B subunit-selective antagonism of the NMDA receptor. This class of compounds has potential implications in neurological disorders (Borza et al., 2007).

Antimicrobial Activity

  • Study 3: A series of novel indole-based 1,3,4-oxadiazoles have been synthesized, showing potential antibacterial and antifungal activities. These compounds were derived from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide (Nagarapu & Pingili, 2014).

Genotoxic Properties

  • Study 4: Research on the genotoxic properties of certain synthetic cannabinoids, including benzoyl indole derivatives, revealed DNA-damaging properties in various experimental systems. This study provides insights into the potential health risks associated with these substances (Ferk et al., 2016).

Synthetic Cannabinoid Analysis

  • Study 5: Two compounds, including a benzoylindole, were identified as adulterants in herbal products. These findings highlight the importance of surveillance and analysis of unregulated drugs (Nakajima et al., 2011).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for the study of “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” would likely involve further exploration of its synthesis, biological activity, and potential therapeutic applications.

properties

IUPAC Name

1H-indol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(17-6-7-18-16(14-17)8-10-21-18)22-11-9-19(24-13-12-22)15-4-2-1-3-5-15/h1-8,10,14,19,21H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYCTULTCQDTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

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